2,3-二甲基-4-((2-萘基-1-氧代茚-3-基)氨基)-1-苯基-3-吡唑啉-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

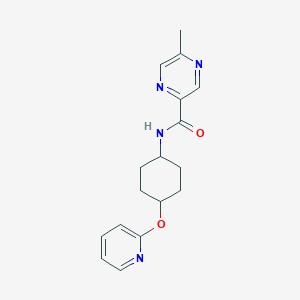

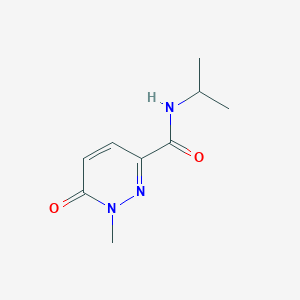

The compound 2,3-Dimethyl-4-((2-naphthyl-1-oxoinden-3-YL)amino)-1-phenyl-3-pyrazolin-5-one is a derivative of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, which is a metabolite of aminopyrine known for its analgesic, anti-inflammatory, and antipyretic properties . This compound and its derivatives have been the subject of various studies due to their potential biological activities and their ability to form complexes with different metal ions.

Synthesis Analysis

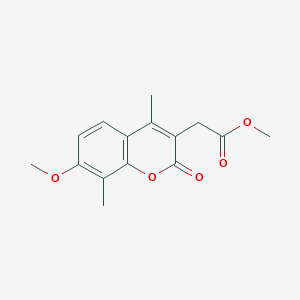

The synthesis of derivatives of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one typically involves the condensation of aromatic acid chlorides with 4-aminoantipyrine . In another study, coordination compounds of Cu(II), VO(II), Ni(II), and Mn(II) were synthesized using the Schiff base obtained through the condensation of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one with 3-formyl-6-methyl-chromone . These methods demonstrate the versatility of the compound in forming various derivatives and complexes.

Molecular Structure Analysis

The molecular structure of the Schiff base ligand derived from 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one has been determined by X-ray diffraction studies. The crystal structure analysis revealed various weak hydrogen bonding and dimeric associations . The molecular mechanics potential energy evaluation of the ligand and its metal complexes suggests that the most feasible position for exhibiting biological activity is in the range of 56.75143626 -82.65547188 kcal/mol .

Chemical Reactions Analysis

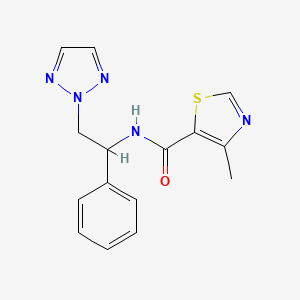

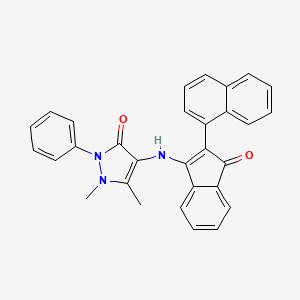

The compound has been involved in various chemical reactions to synthesize new derivatives. For instance, 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile was obtained by reacting 4-(1-iminoethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one with benzylidenemalononitrile, leading to a series of new oxopyrazolinylpyridines and related compounds . Additionally, 1,3-Diphenyl-2-pyrazolin-5-one was converted to 5-azido-4-formylpyrazolone, which served as a key starting compound for the synthesis of new pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound and its derivatives have been characterized using various spectroscopic techniques such as 1H NMR, UV-Vis, IR, ESR, Mass, and 13C NMR spectroscopy . These studies have revealed that the ligand can coordinate to metal ions through the carbonyl and amino functional groups, behaving as a bidentate ligand and forming five-membered ring chelates complexes . The synthesized compounds have shown significant dual fluorescence, which is an important property for biological imaging applications .

科学研究应用

1. 荧光化学传感器应用:

- 该化合物已被用作荧光化学传感器。Asiri 等人 (2018) 的一项研究发现,一种类似的化合物 4-[(2-羟基萘-1-亚甲基)-氨基]-1,5-二甲基-2-苯基-1,2-二氢吡唑-3-酮 (HDDP),可作为 Al3+ 离子的选择性和灵敏检测的 off-on 型荧光化学传感器 (Asiri 等人,2018).

2. 配位化学中的合成和表征:

- Otuokere 等人 (2015) 合成了并表征了类似化合物 4-氨基-2,3-二甲基-1-苯基-3-吡唑啉-5-酮的金属配合物,揭示了它与各种金属离子的配位,突出了它在配位化学和材料科学中的潜力 (Otuokere 等人,2015).

3. 抗癌活性:

- Ghorab 等人 (2014) 的研究发现,与该化合物相关的吡唑啉衍生物表现出显着的抗乳腺癌活性,表明在药物化学中具有潜在应用 (Ghorab 等人,2014).

4. 在杂环染料合成中的应用:

- 该化合物已用于杂环染料的合成。Varghese 等人 (2016) 探索了它作为含有氨基的生物分子的荧光标记的用途,表明它在生物分析化学中的应用 (Varghese 等人,2016).

5. 抗菌应用:

- Asiri & Khan (2010) 的一项研究证明了衍生自类似化合物的席夫碱的抗菌活性,表明其在开发新的抗菌剂中的潜在用途 (Asiri & Khan,2010).

属性

IUPAC Name |

1,5-dimethyl-4-[(2-naphthalen-1-yl-3-oxoinden-1-yl)amino]-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23N3O2/c1-19-27(30(35)33(32(19)2)21-13-4-3-5-14-21)31-28-24-16-8-9-17-25(24)29(34)26(28)23-18-10-12-20-11-6-7-15-22(20)23/h3-18,31H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUGEXAWTNWNOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=C(C(=O)C4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Cyclopropyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2515014.png)

![1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2515019.png)

![5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515022.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride](/img/structure/B2515024.png)

![6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515026.png)

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2515031.png)